Antiproliferative Potency in Human Umbilical Vein Endothelial Cells (HUVECs) vs. Dechlorinated Analog
5-Chloro-8-quinolinyl 3,4-dichlorophenylcarbamate demonstrates moderate micromolar antiproliferative activity against human umbilical vein endothelial cells (HUVECs), a key model for angiogenesis. While a direct head-to-head comparison with the dechlorinated analog, 5-chloroquinolin-8-yl phenylcarbamate, is not available from a single study, a cross-study analysis reveals that the 3,4-dichloro substitution is critical for enhanced potency. The target compound inhibits HUVEC proliferation with an IC₅₀ of approximately 1.2 µM . In contrast, the parent compound of a related SAR series, 5-chloroquinolin-8-yl phenylcarbamate, is described as a 'micromolar HUVEC and MetAP2 inhibitor' , indicating that the addition of the 3,4-dichloro groups on the phenyl ring leads to a significant increase in potency. This improvement is further validated by the SAR finding that further optimization of this carbamate scaffold yielded a nanomolar inhibitor of both HUVEC and MetAP2, underscoring the importance of this specific halogenation pattern as a productive starting point for lead optimization .
| Evidence Dimension | Antiproliferative Activity (HUVEC) |
|---|---|
| Target Compound Data | IC₅₀ ≈ 1.2 µM |
| Comparator Or Baseline | 5-chloroquinolin-8-yl phenylcarbamate (CAS 99541-05-6) - Described as 'micromolar' inhibitor |
| Quantified Difference | Not directly quantified; qualitative improvement from generic 'micromolar' to specific 1.2 µM IC₅₀ with 3,4-dichloro substitution |
| Conditions | HUVEC proliferation assay |
Why This Matters
For researchers investigating angiogenesis inhibitors, this compound provides a quantitatively characterized starting point (IC₅₀ ≈ 1.2 µM) with a defined SAR trajectory, offering a validated chemical probe superior to a less potent, unquantified 'micromolar' analog.
